molecular formula C14H17NO4 B6283098 (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid CAS No. 2349987-36-4

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid

Cat. No. B6283098
CAS RN: 2349987-36-4
M. Wt: 263.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid, also known as BOC-CBA, is a cyclic carboxylic acid that has been used in scientific research in various fields. BOC-CBA is a versatile compound that can be used for a variety of biochemical and physiological studies. It has been used to investigate enzyme inhibition, protein-protein interactions, and drug discovery. The synthesis of BOC-CBA is relatively simple and efficient and its unique structure makes it an ideal compound for research.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, protein-protein interactions, and drug discovery. This compound has been used to study the inhibition of enzymes such as proteases, aminopeptidases, and tyrosine kinases. It has also been used to investigate the binding of proteins to receptors and to study the structure-activity relationships of drugs.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid is not well understood. However, it is believed that this compound binds to the active site of enzymes, blocking their activity. It is also believed that this compound binds to proteins and receptors, blocking their interactions.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs and proteins. It has been used to study the effects of drugs on the cardiovascular system, the immune system, and the nervous system. It has also been used to study the effects of proteins on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique structure that makes it ideal for research. It is also soluble in a variety of solvents, making it easy to work with. However, this compound is not very stable and can degrade over time. It is also not very water soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid research include further exploration of its mechanism of action and its potential applications in drug discovery and development. Additionally, this compound could be used to study the effects of drugs on other physiological systems, such as the endocrine system. This compound could also be used to study the effects of proteins on cancer cells and to develop new therapeutic strategies for cancer treatment. Finally, this compound could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.

Synthesis Methods

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid can be synthesized using a variety of methods. The most common method is the condensation reaction of benzyloxycarbonyl chloride with 2-amino-2-cyclobutylacetic acid. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction product is then purified by column chromatography and recrystallization. Other methods for the synthesis of this compound include the use of a Grignard reagent, a Wittig reaction, or a Friedel-Crafts acylation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid involves the protection of the carboxylic acid group, followed by the formation of the amide bond between the protected carboxylic acid and the amine group of benzyloxycarbonyl (Cbz) protected cyclobutylamine. The Cbz group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "Cyclobutylamine", "Benzyloxycarbonyl chloride", "2-Cyclobutylacetic acid", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Protection of 2-Cyclobutylacetic acid with benzyloxycarbonyl (Cbz) group using benzyloxycarbonyl chloride and DIPEA in DMF solvent.", "Step 2: Formation of amide bond between the protected 2-Cyclobutylacetic acid and cyclobutylamine using DIPEA in DCM solvent.", "Step 3: Removal of Cbz group using HCl in DCM solvent.", "Step 4: Deprotection of carboxylic acid group using NaOH in ethyl acetate solvent.", "Step 5: Acidification of the reaction mixture using HCl and extraction of the product using ethyl acetate.", "Step 6: Purification of the product using column chromatography with ethyl acetate and NaHCO3 as eluent." ] }

CAS RN

2349987-36-4

Molecular Formula

C14H17NO4

Molecular Weight

263.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.